molecular formula C27H26FNO4 B11686642 ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11686642
M. Wt: 447.5 g/mol
InChI Key: HRNHIFDYXJHCPN-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core . The specific synthetic route for this compound includes the following steps:

    Formation of the indole core: Phenylhydrazine reacts with a suitable ketone in the presence of an acid catalyst.

    Introduction of the butyl group: The indole core undergoes N-alkylation with butyl halide.

    Attachment of the fluorophenyl carbonyl group: The compound is further reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl carbonyl group.

    Esterification: The final step involves esterification with ethyl alcohol to form the desired compound.

Chemical Reactions Analysis

Ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H26FNO4

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 1-butyl-5-(2-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C27H26FNO4/c1-4-6-15-29-17(3)24(27(31)32-5-2)21-16-23(18-11-7-8-12-19(18)25(21)29)33-26(30)20-13-9-10-14-22(20)28/h7-14,16H,4-6,15H2,1-3H3

InChI Key

HRNHIFDYXJHCPN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC=CC=C4F)C(=O)OCC)C

Origin of Product

United States

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